molecular formula C12H11N3O2 B1497764 2-Acetamido-6-phenyl-4-pyrimidinone CAS No. 54286-78-1

2-Acetamido-6-phenyl-4-pyrimidinone

Cat. No.: B1497764
CAS No.: 54286-78-1
M. Wt: 229.23 g/mol
InChI Key: PYPFWHLLDHWKQH-UHFFFAOYSA-N
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Description

2-Acetamido-6-phenyl-4-pyrimidinone is a chemical compound characterized by its unique structure, which includes a pyrimidinone ring substituted with an acetamido group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-6-phenyl-4-pyrimidinone typically involves the reaction of appropriate precursors under specific conditions. One common method is the condensation of phenylaminoacetic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure the formation of the pyrimidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-6-phenyl-4-pyrimidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the phenyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the pyrimidinone ring.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Oxidation of the phenyl group can lead to the formation of benzoic acid derivatives.

  • Reduction: Reduction of the pyrimidinone ring can result in the formation of pyrimidinone derivatives with reduced functionality.

  • Substitution: Substitution reactions can yield various substituted pyrimidinone derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-6-phenyl-4-pyrimidinone has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

2-Acetamido-6-phenyl-4-pyrimidinone is similar to other pyrimidinone derivatives, such as 2-Acetamido-4,6-diphenylpyrimidinone and 2-Acetamido-4-phenyl-6-methylpyrimidinone. its unique structure, particularly the presence of the phenyl group at the 6-position, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Acetamido-4,6-diphenylpyrimidinone

  • 2-Acetamido-4-phenyl-6-methylpyrimidinone

  • 2-Acetamido-4-phenylpyrimidinone

Properties

IUPAC Name

N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8(16)13-12-14-10(7-11(17)15-12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPFWHLLDHWKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479993
Record name 2-ACETAMIDO-6-PHENYL-4-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54286-78-1
Record name N-(1,6-Dihydro-6-oxo-4-phenyl-2-pyrimidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54286-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ACETAMIDO-6-PHENYL-4-PYRIMIDINONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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